6-Bromo-1-benzothiophene-2-carbonyl chloride

货号 B186732

CAS 编号:

105212-27-9

分子量: 275.55 g/mol

InChI 键: CYGRVPIAWAUVSU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H4BrClOS and a molecular weight of 276.56 . It is used in scientific research, particularly in proteomics .

Molecular Structure Analysis

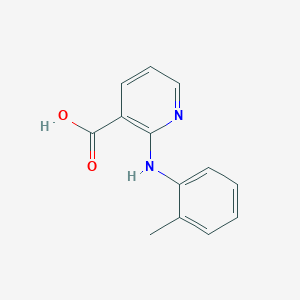

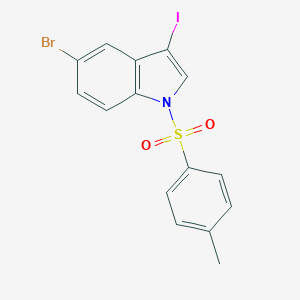

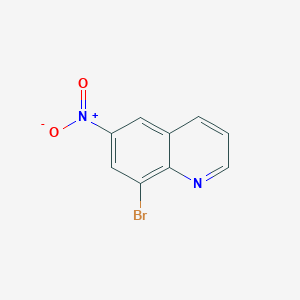

The molecular structure of 6-Bromo-1-benzothiophene-2-carbonyl chloride consists of a benzothiophene ring (a fused ring structure containing a benzene ring and a thiophene ring) with a bromine atom attached at the 6-position and a carbonyl chloride group attached at the 2-position .Physical And Chemical Properties Analysis

6-Bromo-1-benzothiophene-2-carbonyl chloride has a molecular weight of 276.56 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.科学研究应用

-

Medicinal Chemistry

- Benzothiophenes, the class of compounds to which “6-Bromo-1-benzothiophene-2-carbonyl chloride” belongs, have a wide range of therapeutic properties . They are used in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

- The specific methods of application or experimental procedures would depend on the specific drug being developed and the disease being targeted. Typically, these compounds would be synthesized and then tested in vitro (in a lab) and in vivo (in animals) before being tested in human clinical trials .

- The results or outcomes obtained would also depend on the specific drug and disease. For example, some benzothiophene-based drugs have been shown to be effective in treating certain types of cancer .

-

Chemical Synthesis

- Benzothiophenes can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides . This one-step synthesis involves a nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

- The results of this synthesis method include the formation of a wide range of 3-substituted benzothiophenes .

-

Electrochemical Synthesis

- Benzothiophenes can be synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .

- The results of this synthesis method include the formation of benzothiophene motifs . Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

-

Laboratory Chemicals

-

Electrochemically-Promoted Synthesis

- Benzothiophenes can be synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .

- The results of this synthesis method include the formation of benzothiophene motifs . Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

-

Material Science

- Benzothiophenes have diverse applications in material science . They are present in many natural products . Consequently, the development of efficient methods for the construction of benzothiophene and its derivatives is of great importance .

- The specific methods of application or experimental procedures would depend on the specific material being developed and the application being targeted. Typically, these compounds would be synthesized and then tested in various conditions before being used in material science applications .

- The results or outcomes obtained would also depend on the specific material and application. For example, some benzothiophene-based materials have been shown to have unique properties that make them useful in various applications .

安全和危害

属性

IUPAC Name |

6-bromo-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClOS/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGRVPIAWAUVSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544016 |

Source

|

| Record name | 6-Bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-benzothiophene-2-carbonyl chloride | |

CAS RN |

105212-27-9 |

Source

|

| Record name | 6-Bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-(2-Toluidino)nicotinic acid

17782-05-7

6-Nitro-4-quinolinamine

116632-55-4

N-(2-methoxyethyl)guanidine

108712-07-8

![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)